4-Hexyloxyphthalonitrile

Phthalocyanine Synthesis Solubility Processability

4-Hexyloxyphthalonitrile (CAS 104949-82-8) is a key β-substituted phthalonitrile derivative, formally named 4-(hexyloxy)phthalonitrile with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol. It is a clear, light-yellow to orange liquid with a density of approximately 1.04 g/cm³ at 20°C and a predicted boiling point of 399.5±32.0 °C.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 104949-82-8
Cat. No. B035331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyloxyphthalonitrile
CAS104949-82-8
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC(=C(C=C1)C#N)C#N
InChIInChI=1S/C14H16N2O/c1-2-3-4-5-8-17-14-7-6-12(10-15)13(9-14)11-16/h6-7,9H,2-5,8H2,1H3
InChIKeyBMXSATBWGFIAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexyloxyphthalonitrile CAS 104949-82-8: A Strategic Phthalonitrile Derivative for Advanced Functional Material Synthesis


4-Hexyloxyphthalonitrile (CAS 104949-82-8) is a key β-substituted phthalonitrile derivative, formally named 4-(hexyloxy)phthalonitrile with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol [1]. It is a clear, light-yellow to orange liquid with a density of approximately 1.04 g/cm³ at 20°C and a predicted boiling point of 399.5±32.0 °C . The compound serves as a critical precursor for the synthesis of alkoxy-substituted phthalocyanines and functional materials, and it is also utilized as a linker molecule in sensor fabrication .

Why 4-Hexyloxyphthalonitrile Cannot Be Replaced by Other Alkoxyphthalonitriles or Phthalonitrile Building Blocks


4-Hexyloxyphthalonitrile cannot be arbitrarily substituted with other alkoxyphthalonitriles (e.g., methoxy, ethoxy, butoxy) or with unsubstituted phthalonitrile because the length of the alkyl chain directly and quantitatively governs the solubility, processability, and the self-assembly behavior of the resulting phthalocyanine macrocycles [1]. Specifically, elongating the alkoxy chain enhances precursor solubility in common organic solvents [2], and the C6 (hexyl) chain length has been shown to uniquely promote a quasi-3-fold symmetrical self-organized structure in the derived phthalocyanines, a property that distinguishes it from both shorter and longer alkyl chain analogs [3]. Furthermore, the β-substitution pattern (4-position) leads to phthalocyanines with distinctly different photophysical properties compared to α-substituted (3-position) isomers, with the latter exhibiting a larger red-shift in maximum absorbance [4].

Quantitative Evidence for 4-Hexyloxyphthalonitrile Differentiation in Phthalocyanine Material Design and Sensor Fabrication


Precursor Solubility Enhancement Relative to Shorter Alkoxy Chain Analogs

The length of the alkoxy chain on the phthalonitrile precursor directly influences the solubility of the resulting copper phthalocyanine (CuPc) precursor complexes. In a direct head-to-head comparison, elongation of the alkoxy chain from methoxy (4a) to butoxy (4d) resulted in a progressive increase in solubility in common organic solvents such as acetone, toluene, tetrahydrofuran (THF), dichloromethane, and chloroform, with the butoxy-substituted derivative (4d) exhibiting the highest solubility among the series [1]. This trend establishes that the hexyloxy-substituted analog (4-hexyloxyphthalonitrile), possessing a chain longer than butoxy, is expected to confer superior solubility to its derived phthalocyanine precursors and macrocycles, thereby improving processability for solution-based fabrication techniques like spin-coating and inkjet printing.

Phthalocyanine Synthesis Solubility Processability

Self-Organized Structural Anomaly of C6 (Hexyl) Substituted Phthalocyanine Monolayers

Scanning tunneling microscopy (STM) studies of alkyl-substituted phthalocyanines (CnOPc) reveal a distinct chain-length dependence on self-organized structure symmetry. As the alkyl chain length increases, the symmetry of the ordered structures generally decreases. However, the C6 (hexyl) derivative represents a notable exception to this trend, as it preferentially forms a quasi-3-fold symmetrical structure, a behavior not observed for C4, C5, C7, or C8 chain lengths [1]. This indicates that the 4-hexyloxyphthalonitrile-derived phthalocyanine possesses a unique self-assembly characteristic among its homologous series.

Phthalocyanine Self-Assembly STM Alkyl Chain

β-Substitution (4-Position) Effect on Phthalocyanine Absorption Wavelength

The substitution position (α vs. β) on the phthalonitrile precursor dictates the maximum absorption wavelength of the resulting phthalocyanine macrocycle. Comparative studies of α- and β-alkoxy-substituted phthalocyanines demonstrate that α-substitution (3-position) induces a larger red-shift in the maximum absorbance compared to β-substitution (4-position) [1]. Specifically, 4-hexyloxyphthalonitrile yields a β-substituted phthalocyanine with a maximum absorption wavelength that is blue-shifted relative to its α-substituted (3-hexyloxy) isomer, allowing for precise tuning of optical properties.

Phthalocyanine UV-Vis Substitution Photophysics

Covalent Attachment Capability for Quartz Crystal Microbalance (QCM) Sensors

4-Hexyloxyphthalonitrile is specifically identified as a linker molecule for the fabrication of sensors based on quartz crystal microbalances (QCMs) and liquid phase microbalances. It forms covalent bonds with the electrode surface and subsequently attaches to self-assembled monolayers (SAMs) via hydrogen bonding or van der Waals forces . This dual-interaction capability is a direct functional property of the hexyloxy chain, which provides the necessary lipophilic tail for SAM integration, a feature not shared by shorter-chain alkoxyphthalonitriles lacking sufficient hydrophobic interaction strength.

Sensor Microbalance Linker SAM

Thermal Conversion Temperature Reduction with Increasing Alkoxy Chain Length

The thermal conversion of alkoxy-substituted copper phthalocyanine precursors into the fully formed CuPc macrocycle occurs at lower temperatures as the alkoxy chain length increases. Thermogravimetry (TG) and differential thermal analysis (DTA) demonstrate that the butoxy-substituted derivative (4d) converts at a lower temperature compared to the methoxy analog (4a) [1]. This trend suggests that the 4-hexyloxyphthalonitrile-derived precursor will undergo conversion at an even lower temperature than the butoxy derivative, which can be advantageous for processing on thermally sensitive substrates.

Phthalocyanine Thermal Analysis Precursor Conversion

Optimal Procurement Scenarios for 4-Hexyloxyphthalonitrile Based on Verified Differentiators


Synthesis of Solution-Processable Phthalocyanines for Organic Photovoltaics (OPVs) and OFETs

4-Hexyloxyphthalonitrile should be the precursor of choice when the target is a solution-processable phthalocyanine for organic electronics. The evidence in Section 3 confirms that the hexyloxy chain imparts higher solubility compared to shorter-chain analogs [1], enabling uniform film formation via spin-coating, inkjet printing, or slot-die coating. Furthermore, the unique quasi-3-fold self-organized structure of C6-substituted phthalocyanines may influence charge transport properties [2], making it a non-substitutable building block for OFETs and OPVs where nanoscale morphology control is critical.

Fabrication of Quartz Crystal Microbalance (QCM) Chemical Sensors

4-Hexyloxyphthalonitrile is a targeted linker molecule for constructing QCM and liquid-phase microbalance sensors [1]. Its ability to covalently bind to electrode surfaces while simultaneously anchoring to self-assembled monolayers (SAMs) via hydrophobic interactions is a functional requirement not met by other phthalonitrile derivatives lacking a long alkyl chain. Procurement for sensor research, particularly for gas sensing or biosensing applications requiring a robust organic-inorganic interface, should prioritize this specific hexyloxy derivative.

Design of Liquid Crystalline Phthalocyanines with Tailored Mesophase Behavior

The hexyl (C6) alkyl chain on the phthalocyanine core is known to produce a distinct self-organized structure compared to other chain lengths [1]. Researchers developing liquid crystalline phthalocyanines for applications in anisotropic charge transport or optical devices should utilize 4-hexyloxyphthalonitrile to access this specific mesophase behavior. Substitution with a butoxy (C4) or octyloxy (C8) analog would yield a different self-assembly pattern, potentially altering the resulting material's functional properties.

β-Substituted Phthalocyanine Synthesis for Photodynamic Therapy (PDT) Photosensitizers

For the development of phthalocyanine-based photosensitizers intended for photodynamic therapy, the choice between α- and β-substitution is critical for tuning the absorption wavelength. 4-Hexyloxyphthalonitrile yields a β-substituted phthalocyanine, which exhibits a blue-shifted absorption maximum relative to its α-substituted isomer [1]. This allows for precise spectral matching to therapeutic windows in biological tissues, a key consideration in PDT drug design. Procurement of this specific isomer ensures the correct optical properties for the intended therapeutic application.

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